molecular formula C20H22O4 B1624746 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde CAS No. 77355-02-3

4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde

Cat. No.: B1624746
CAS No.: 77355-02-3
M. Wt: 326.4 g/mol
InChI Key: ZSIVOFNVHLOMBY-UHFFFAOYSA-N
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Description

4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde is an organic compound with the molecular formula C20H22O4. It is characterized by the presence of two aldehyde groups and two ether linkages, making it a versatile compound in various chemical reactions. This compound is often used in scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,6-dibromohexane in the presence of a base such as potassium carbonate. This reaction forms an ether linkage between the benzaldehyde and hexane chain. The resulting intermediate is then reacted with 4-formylphenol under similar conditions to introduce the second aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-[6-(4-Carboxyphenoxy)hexoxy]benzoic acid.

    Reduction: 4-[6-(4-Hydroxyphenoxy)hexoxy]benzyl alcohol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehyde groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of aldehyde-based inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde involves its reactivity with various biological molecules. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diformyldiphenyl ether: Similar structure with two aldehyde groups and an ether linkage.

    4,4’-Oxydibenzaldehyde: Another compound with two aldehyde groups connected by an ether linkage.

Uniqueness

4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde is unique due to its extended hexane chain, which provides additional flexibility and reactivity compared to other similar compounds. This structural feature allows for more diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4-[6-(4-formylphenoxy)hexoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c21-15-17-5-9-19(10-6-17)23-13-3-1-2-4-14-24-20-11-7-18(16-22)8-12-20/h5-12,15-16H,1-4,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIVOFNVHLOMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445215
Record name 4,4'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77355-02-3
Record name 4,4′-[1,6-Hexanediylbis(oxy)]bis[benzaldehyde]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77355-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 73.3 g (0.6 mol) p-hydroxybenzaldehyde, 73.2 g (0.3 mol) 1,6-dibromohexane, 39.6 g (0.6 mol) potassium hydroxide and 240 ml dimethylformamide was heated under reflux, accompanied by stirring for 1 h, in a 500 ml three-necked flask with reflux condenser, internal thermometer and magnetic stirrer. After cooling the reaction mixture to room temperature, the obtained crystal slurry was placed in a 2-1 beaker containing 1 l of deionized water. The formed suspension was stirred intensively by means of a mechanical stirrer until the initially increased temperature had returned to room temperature. The crystals present were then filtered off, washed thoroughly with water and the product recrystallized from a mixture of 1200 ml ethanol and 300 ml water. After drying to constant weight in the vacuum drying cupboard at 70-80° C. 63.5 g (65% of the theoretical value) 1,6-bis(4-formylphenoxy)hexane (m.p.: 109.8-111.2° C.) was obtained in the form of white crystals.
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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